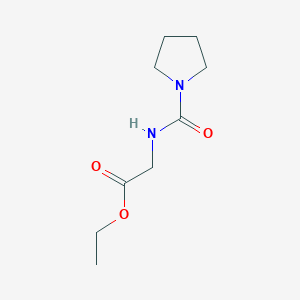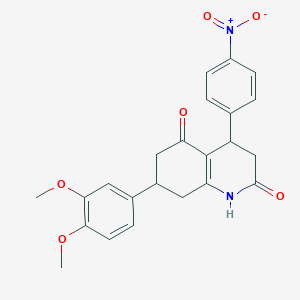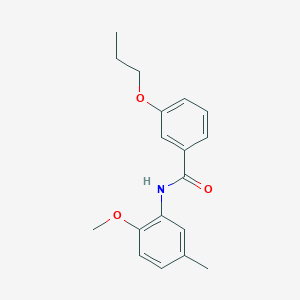
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide
Übersicht
Beschreibung
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide, also known as F13, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX. This enzyme plays a role in the regulation of pH in cancer cells, and its overexpression has been linked to tumor growth and metastasis. By inhibiting carbonic anhydrase IX, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide may disrupt the pH balance in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which may lead to a disruption of pH balance in cancer cells. 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been shown to have anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase IX and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines in vitro. However, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide also has limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide may have off-target effects that could complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide and its effects on cancer cells. Another area of research could focus on the development of more potent and selective inhibitors of carbonic anhydrase IX. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide could be further studied for its potential applications in the treatment of inflammatory diseases. Finally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide could be studied for its potential use as a diagnostic tool for cancer.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer. 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F6NO2S/c13-5-1-3-6(4-2-5)19-22(20,21)12-10(17)8(15)7(14)9(16)11(12)18/h1-4,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMSAEFFLPZIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F6NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4849351.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4849356.png)

![4-[(4-chloro-2-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4849377.png)
![2-[(2-chlorobenzyl)thio]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4849389.png)


![N-(tert-butyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4849417.png)
![ethyl 4-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B4849421.png)
![6-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849422.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-phenylpropanamide](/img/structure/B4849451.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4849454.png)